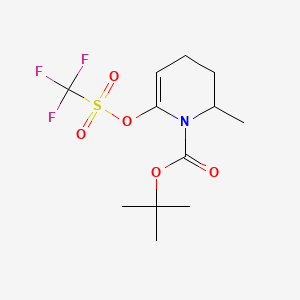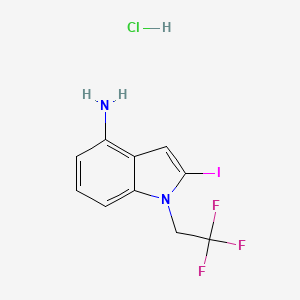![molecular formula C10H13IO2 B13922930 4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene CAS No. 350685-31-3](/img/structure/B13922930.png)
4-Iodo-1-methoxy-2-[(propan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-2-isopropoxy-1-methoxybenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, isopropoxy, and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-2-isopropoxy-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-isopropoxy-1-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like dichloromethane or acetic acid at a controlled temperature to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 4-iodo-2-isopropoxy-1-methoxybenzene may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-isopropoxy-1-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy and isopropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 2-isopropoxy-1-methoxybenzene, using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 4-azido-2-isopropoxy-1-methoxybenzene or 4-thio-2-isopropoxy-1-methoxybenzene.
Oxidation: Formation of 4-iodo-2-isopropoxy-1-methoxybenzoic acid.
Reduction: Formation of 2-isopropoxy-1-methoxybenzene.
Aplicaciones Científicas De Investigación
4-Iodo-2-isopropoxy-1-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of advanced materials, including liquid crystals and polymers, due to its unique structural properties
Mecanismo De Acción
The mechanism of action of 4-iodo-2-isopropoxy-1-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Iodo-2-isopropyl-4-methoxybenzene: Similar structure but with different substituent positions.
4-Iodo-2-methoxybenzoic acid: Contains a carboxylic acid group instead of an isopropoxy group.
4-Bromo-1-iodo-2-methoxybenzene: Contains a bromine atom in addition to the iodine atom .
Uniqueness
4-Iodo-2-isopropoxy-1-methoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of iodine, isopropoxy, and methoxy groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in both research and industry .
Propiedades
Número CAS |
350685-31-3 |
|---|---|
Fórmula molecular |
C10H13IO2 |
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
4-iodo-1-methoxy-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-7(2)13-10-6-8(11)4-5-9(10)12-3/h4-7H,1-3H3 |
Clave InChI |
XFXCBBCXWKQQRK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-3-iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13922857.png)




![5-[2-(Benzyloxy)phenyl]indoline](/img/structure/B13922896.png)


![5-Bromo-3-[(methylsulfonyl)methyl]-2-pyridinamine](/img/structure/B13922905.png)





